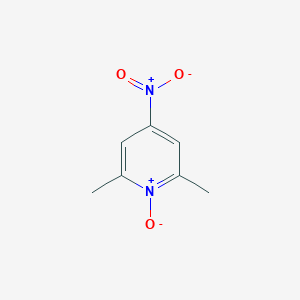

2,6-Dimethyl-4-nitropyridine 1-oxide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPUGENPUAERSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197411 | |

| Record name | 2,6-Lutidine, 4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-64-4 | |

| Record name | Pyridine, 2,6-dimethyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,6-lutidine-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4808-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Lutidine, 4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2,6-lutidine-1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25F79GKV74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies of 2,6 Dimethyl 4 Nitropyridine 1 Oxide

Classical and Modern Oxidation Approaches for Pyridine (B92270) N-Oxide Formation

The initial and critical step in synthesizing 2,6-dimethyl-4-nitropyridine (B1587124) 1-oxide is the formation of the pyridine N-oxide. This is achieved through the oxidation of the nitrogen atom in the pyridine ring of 2,6-dimethylpyridine (B142122). guidechem.com A variety of oxidizing agents and systems have been developed over the years, ranging from classical methods to more modern, efficient, and environmentally benign approaches.

Peracid-Mediated Oxidations

Peracids are a traditional and effective class of reagents for the N-oxidation of pyridines. orgsyn.org Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is a commonly used reagent for this transformation. orgsyn.orggoogle.com The reaction involves the electrophilic attack of the peracid oxygen on the lone pair of electrons of the pyridine nitrogen. Other peracids like perbenzoic acid and monoperphthalic acid have also been employed for the synthesis of pyridine N-oxides. orgsyn.org While effective, the use of peracids can present safety concerns, and reactions should be conducted with appropriate precautions. orgsyn.org The choice of peracid can influence the reaction outcome, with some studies indicating that m-chloroperoxybenzoic acid (m-CPBA) can provide higher yields compared to other oxidizing agents for certain substituted pyridines. arkat-usa.org

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its byproduct is water, making it an environmentally friendly option. bme.hu However, the uncatalyzed reaction of H₂O₂ with pyridines is often slow. acs.org To enhance the reaction rate, H₂O₂ is frequently used in conjunction with a carboxylic acid, such as acetic acid, to form a more reactive peracid in situ. orgsyn.orggoogle.comyoutube.com

Modern approaches have focused on catalytic systems to improve the efficiency of H₂O₂-based oxidations. These systems often involve metal catalysts that activate the hydrogen peroxide. For instance, methyltrioxorhenium (MTO) has been shown to be a highly effective catalyst for the N-oxidation of pyridines using aqueous H₂O₂, allowing for high yields with only small amounts of the catalyst. arkat-usa.org Other metal-based catalysts, such as those involving molybdenum, have also been developed. rsc.org The use of titanium silicalite (TS-1) in a continuous flow microreactor with H₂O₂ in methanol (B129727) has been demonstrated as a safe and efficient method for producing pyridine N-oxides. organic-chemistry.org

A noteworthy development is the use of a mixture of H₂O₂ and carbon dioxide, which forms peroxymonocarbonate, a highly reactive oxidizing species. acs.org

Metal-Catalyzed Oxidation Systems

Beyond their use with hydrogen peroxide, metal catalysts play a significant role in various oxidation systems for pyridine N-oxide synthesis. Rhenium-based catalysts, for example, can be used with sodium percarbonate as the oxygen source, providing excellent yields under mild conditions. organic-chemistry.org Phosphotungstic acid immobilized on a molecular sieve carrier has also been patented as a catalyst for the H₂O₂ oxidation of pyridine. google.com These catalytic systems offer advantages in terms of efficiency and, in some cases, reusability of the catalyst. rsc.org

Alternative Oxidizing Agents in N-Oxide Synthesis

A range of other oxidizing agents have been explored for the synthesis of pyridine N-oxides, each with its own set of advantages and limitations. Some of these alternatives include:

Sodium perborate in acetic acid is an effective reagent for the oxidation of various functional groups, including the formation of N-oxides from azines. organic-chemistry.org

Urea-hydrogen peroxide adduct (UHP) is a stable and easy-to-handle solid oxidant that can be used for the N-oxidation of nitrogen heterocycles. organic-chemistry.org

Caro's acid (peroxymonosulfuric acid) and potassium peroxymonosulfate (often known by the trade name Oxone) are other potent oxidizing agents for this transformation. arkat-usa.org

Dimethyldioxirane (DMD) and oxaziridines are also effective reagents that can provide quantitative conversion and high chemoselectivity in the oxidation of pyridines. arkat-usa.org

Nitration Reactions in the Synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide and Analogs

Once 2,6-dimethylpyridine 1-oxide is synthesized, the next step is the introduction of a nitro group at the 4-position of the pyridine ring. The N-oxide group is crucial for this step as it activates the pyridine ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. thieme-connect.de Since the 2- and 6-positions are already occupied by methyl groups in 2,6-dimethylpyridine 1-oxide, the nitration occurs regioselectively at the 4-position. researchgate.net

The standard procedure for the nitration of pyridine N-oxides involves the use of a mixture of a nitrating agent and a strong acid. A common method for the synthesis of this compound involves treating 2,6-dimethylpyridine 1-oxide (also referred to as lutidine-N-oxide) with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically carried out at an elevated temperature to drive it to completion. Similarly, the nitration of 3-methylpyridine-1-oxide to produce 3-methyl-4-nitropyridine-1-oxide is achieved using a mixture of fuming nitric acid and sulfuric acid. orgsyn.org

It is important to note that direct nitration of pyridine itself is difficult and, when it does occur, it typically yields the 3-nitro derivative. sciencemadness.org The N-oxide functionality is therefore essential for obtaining the 4-nitro substituted product. sciencemadness.org

Functionalization and Modification of the Pyridine Ring System

The this compound molecule possesses several reactive sites that can be targeted for further functionalization. These include the methyl groups, the nitro group, and the N-oxide itself. The presence of the electron-withdrawing nitro group and the N-oxide moiety significantly influences the reactivity of the pyridine ring and the attached functional groups. solubilityofthings.com

The methyl groups in pyridine derivatives can exhibit acidity, and this acidity can be enhanced by the presence of electron-withdrawing groups on the ring, such as a nitro group or an N-oxide moiety. mdpi.com This increased acidity allows the methyl groups to participate in condensation reactions. For example, 2-methyl-3-nitropyridine (B124571) derivatives can react with aromatic aldehydes in the presence of a base like piperidine (B6355638). mdpi.com

The nitro group itself is a versatile functional group that can be replaced by other nucleophiles. In 4-nitropyridine-N-oxide, the nitro group is readily displaced by various nucleophiles, providing a route to a wide range of 4-substituted pyridine-N-oxides. researchgate.net For example, it can be replaced by a hydroxyl group by treatment with an alkaline solution of hydrogen peroxide. researchgate.net This reactivity opens up pathways for the synthesis of a diverse array of pyridine derivatives.

The N-oxide group can also be a target for reactions. It can be deoxygenated to regenerate the pyridine, which can be useful in multi-step syntheses. sciencemadness.org Furthermore, the N-oxide can direct functionalization to the ortho positions of the pyridine ring. thieme-connect.de

The combination of these reactive sites makes this compound a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules. solubilityofthings.com

Interactive Data Table of Research Findings

| Starting Material | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| 2,6-Dimethylpyridine | Peracetic acid (from H₂O₂ and acetic acid) | 2,6-Dimethylpyridine 1-oxide | A classical and effective method for N-oxidation. | orgsyn.orggoogle.com |

| 2,6-Dimethylpyridine | H₂O₂ / Methyltrioxorhenium (MTO) | 2,6-Dimethylpyridine 1-oxide | Highly efficient catalytic system, high yields with low catalyst loading. | arkat-usa.org |

| 2,6-Dimethylpyridine | H₂O₂ / Titanium silicalite (TS-1) in a microreactor | 2,6-Dimethylpyridine 1-oxide | A safe, green, and highly efficient continuous flow process. | organic-chemistry.org |

| 2,6-Dimethylpyridine 1-oxide | Fuming HNO₃ / Concentrated H₂SO₄ | This compound | Standard and effective method for nitration at the 4-position. | |

| 4-Nitropyridine-N-oxide | Alkaline H₂O₂ | 4-Hydroxypyridine-N-oxide | Demonstrates the facile nucleophilic displacement of the nitro group. | researchgate.net |

| 2-Methyl-3-nitropyridine derivatives | Aromatic aldehydes / Piperidine | 2-Styryl-3-nitropyridine derivatives | Illustrates the reactivity of the methyl group activated by the nitro and N-oxide groups. | mdpi.com |

Electrophilic Substitution Reactions on the Pyridine Nucleus

The synthesis of this compound is itself a prime example of an electrophilic aromatic substitution (EAS) reaction. The process typically begins with the N-oxidation of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpyridine 1-oxide (2,6-lutidine-N-oxide). This N-oxide is a crucial intermediate, as the N-oxide group activates the pyridine ring, particularly at the 4-position, for electrophilic attack.

The subsequent nitration is a well-established procedure. It involves treating 2,6-dimethylpyridine 1-oxide with a potent nitrating agent, commonly a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). prepchem.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich 4-position of the pyridine N-oxide ring.

Computational studies on pyridine-N-oxide nitration suggest that while kinetic control might favor the ortho-nitro product, the formation of the para-substituted isomer (the experimental product) is facilitated by the explicit solvation of the N-oxide's oxygen atom. rsc.org The presence of activating methyl groups at the 2- and 6-positions further directs the substitution to the 4-position. The reaction is typically heated to ensure completion.

Table 1: Typical Reagents for Electrophilic Nitration of 2,6-Dimethylpyridine 1-oxide

| Reagent | Role | Reference |

|---|---|---|

| 2,6-Dimethylpyridine 1-oxide | Substrate | |

| Fuming Nitric Acid (HNO₃) | Nitrating Agent |

Nucleophilic Aromatic Substitution Pathways

The structure of this compound, featuring both an N-oxide and a strong electron-withdrawing nitro group at the para-position, makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). In pyridine systems, nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comnih.gov

While the 2- and 6-positions in the title compound are blocked by methyl groups, the 4-position, bearing the nitro group, is a prime site for nucleophilic attack. The nitro group is an excellent leaving group in SNAr reactions, especially when activated by the N-oxide functionality. This allows for the displacement of the nitro group by a variety of nucleophiles. Such reactions are pivotal for introducing new functional groups at the 4-position, thereby creating a diverse range of derivatives.

In related systems, such as 3-bromo-4-nitropyridine (B1272033), reactions with amines have been shown to yield not only the expected substitution product but also products resulting from nitro-group migration, highlighting the complex reactivity of nitropyridine systems. clockss.org The general mechanism for SNAr on a halopyridine involves nucleophilic addition to disrupt the ring's aromaticity, forming a tetrahedral intermediate, followed by the elimination of the leaving group (the halide) to restore aromaticity. youtube.com

Metal-Free C-H Methylation Strategies

Recent advancements in organic synthesis have led to the development of metal-free methods for the C-H functionalization of heterocyclic compounds. For pyridine N-oxides, metal-free C-H methylation has been successfully developed, offering a direct way to introduce methyl groups onto the pyridine ring without pre-functionalization. rsc.orgnih.gov

This strategy often employs peroxides, such as dicumyl peroxide (DCP) or di-tert-butyl peroxide (DTBP), as the methylating agent under neat (solvent-free) conditions and elevated temperatures. researchgate.netrsc.org Mechanistic studies suggest that the reaction proceeds through a classical radical process. rsc.orgresearchgate.net The peroxide decomposes to generate methyl radicals, which then attack the pyridine N-oxide ring. Pyridine N-oxide derivatives with various substituents, including electron-withdrawing groups like nitro groups, are suitable substrates for this transformation, yielding the methylated products in moderate to excellent yields. nih.govresearchgate.net This method is operationally convenient and has been demonstrated to be scalable. rsc.org

Table 2: Conditions for Metal-Free C-H Methylation of Pyridine N-Oxides

| Methylating Agent | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Peroxides (e.g., DCP) | Neat, N₂ atmosphere, ~120°C | Substituted Pyridine N-Oxides (including NO₂-substituted) | researchgate.net |

Synthesis of Structural Analogs and Derivatives of this compound

Synthesis of Alkyl-Substituted Pyridine N-Oxides

The synthesis of various alkyl-substituted pyridine N-oxides can be achieved through several routes. One common approach involves the direct C-H alkylation of pyridine N-oxides. For instance, the reaction of 2-substituted pyridine N-oxides with acrylates in the presence of a cationic Iridium-BINAP catalyst can lead to C-H alkylation at the C6-position, yielding 2,6-disubstituted pyridine N-oxides. researchgate.net Another metal-free approach involves the sequential addition of Grignard reagents to pyridine N-oxides, which can produce 2-substituted alkyl pyridines after a subsequent treatment step. semanticscholar.org These methods provide pathways to synthesize analogs of this compound with different or additional alkyl substituents.

Preparation of Halogenated Pyridine N-Oxide Derivatives

Halogenated pyridine N-oxide derivatives are valuable synthetic intermediates. Their preparation often involves nucleophilic substitution reactions on activated pyridine N-oxides. For example, chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). scripps.edu The synthesis of 2-chloro-4-nitropyridine (B32982) N-oxide demonstrates the halogenation of a nitrated pyridine N-oxide. researchgate.net Similarly, 3-bromo-4-nitropyridine N-oxide can be synthesized from the corresponding N-oxide, although sometimes in low yield, using reagents like phosphorus tribromide (PBr₃). clockss.org These halogenated analogs are key precursors for further functionalization via cross-coupling or other substitution reactions.

Development of Dihydropyridine (B1217469) Derivatives Incorporating Pyridine N-Oxide Moieties

The synthesis of dihydropyridine derivatives is a field of significant interest due to their prevalence in biologically active compounds. The Hantzsch dihydropyridine synthesis is a classic and reliable method, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. benthamscience.comorganic-chemistry.org This reaction has seen numerous modern variations using various catalysts or catalyst-free conditions. researchgate.netresearchgate.net

More directly related to pyridine N-oxides, the development of dihydropyridine derivatives can be achieved through the dearomatization of highly electrophilic pyridine systems. acs.org For example, superelectrophilic nitroisoxazolopyridines, which are structurally related to nitropyridines, readily undergo nucleophilic addition with C-nucleophiles to form stable 1,4-dihydropyridine (B1200194) adducts. nih.gov These reactions highlight a pathway to convert highly activated pyridine rings, such as that in this compound, into their dihydrogenated counterparts, opening avenues to novel chemical scaffolds.

Advanced Spectroscopic Characterization and Elucidation of 2,6 Dimethyl 4 Nitropyridine 1 Oxide

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides fundamental insights into the molecular vibrations and, consequently, the structural features of a compound. For 2,6-dimethyl-4-nitropyridine (B1587124) 1-oxide, both Fourier Transform Infrared (FTIR) and Raman spectroscopy have been employed, complemented by theoretical calculations to achieve precise vibrational assignments. researchgate.netnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of 2,6-dimethyl-4-nitropyridine 1-oxide is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its pyridine (B92270) ring, methyl groups, and nitro group. Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level have been instrumental in interpreting the experimental spectrum. researchgate.netnih.gov

Key vibrational frequencies observed in the FTIR spectrum include the asymmetric and symmetric stretching vibrations of the NO₂ group, which are typically found in the regions of 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The N-O stretching vibration of the pyridine N-oxide moiety gives rise to a strong band, while various C-H, C-N, and C-C stretching and bending vibrations from the aromatic ring and methyl substituents populate the rest of the spectrum.

FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100 - 3000 | C-H stretching (aromatic and methyl) |

| ~1610 | C=C stretching (pyridine ring) |

| ~1545 | NO₂ asymmetric stretching |

| ~1350 | NO₂ symmetric stretching |

| ~1250 | N-O stretching (N-oxide) |

Raman Spectroscopy Analysis and Interpretation

Raman spectroscopy offers complementary information to FTIR, particularly for symmetric vibrations and skeletal modes of the pyridine ring. The Raman spectrum of this compound has also been analyzed in conjunction with theoretical calculations. researchgate.netnih.gov The symmetric stretching vibration of the nitro group is often a prominent feature in the Raman spectrum. The ring breathing vibrations of the substituted pyridine core are also typically strong and provide a clear fingerprint of the molecule.

Normal Coordinate Analysis and Vibrational Assignments

To definitively assign the observed vibrational bands in the FTIR and Raman spectra, normal coordinate analysis based on a scaled quantum mechanical force field is employed. researchgate.netnih.gov This computational method calculates the vibrational frequencies and potential energy distribution (PED) for each normal mode, allowing for a precise correlation between the experimental bands and specific molecular motions. researchgate.net

The analysis confirms the assignments of the N-O stretching, the symmetric and asymmetric NO₂ stretches, and the various modes of the pyridine ring. For instance, the PED can distinguish between pure stretching or bending modes and mixed vibrations, providing a comprehensive understanding of the molecule's vibrational dynamics. These theoretical calculations have shown good agreement with experimental results, validating the accuracy of the computational model for this molecule. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Studies on 4-nitropyridine (B72724) N-oxides provide the basis for the analysis of the 2,6-dimethyl derivative. acs.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the molecule's symmetry, the two methyl groups at positions 2 and 6 are chemically equivalent, as are the two protons on the pyridine ring at positions 3 and 5.

This results in two primary signals:

A singlet in the upfield region (typically around 2.5 ppm) corresponding to the six equivalent protons of the two methyl groups.

A singlet in the downfield aromatic region (often above 8.0 ppm) corresponding to the two equivalent ring protons. The significant downfield shift of the ring protons is due to the deshielding effects of the electronegative N-oxide and nitro groups.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 2,6-CH₃ | ~2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, four distinct signals are expected for this compound.

A multinuclear magnetic resonance study of various 4-nitropyridine N-oxides provides data that allows for the estimation of the chemical shifts. acs.org

C2 and C6: These carbons, bonded to the methyl groups and the nitrogen atom, are expected to appear at a similar chemical shift, significantly downfield due to the N-oxide.

C3 and C5: These carbons, bonded to hydrogen, will also be equivalent and their resonance will be influenced by the adjacent electron-withdrawing groups.

C4: This carbon, directly attached to the nitro group, will be highly deshielded and appear far downfield.

Methyl Carbons: The carbons of the two equivalent methyl groups will appear in the upfield region of the spectrum.

¹³C NMR Spectral Data for this compound

| Carbon Atom | Estimated Chemical Shift (ppm) |

|---|---|

| 2,6-CH₃ | ~18-20 |

| C3, C5 | ~125 |

| C4 | ~140 |

Influence of Substituents on NMR Chemical Shifts and Conformational Effects

The introduction of substituents to the pyridine N-oxide ring system markedly influences the nuclear magnetic resonance (NMR) chemical shifts, providing a window into the electronic and conformational changes within the molecule.

In 4-nitropyridine N-oxide derivatives, the N-oxide group acts as both a π-electron donor and acceptor, a dual functionality that is highly sensitive to the electronic nature of other substituents on the ring. scispace.com The ¹⁵N NMR chemical shift is particularly sensitive to these electronic perturbations. scispace.com For instance, electron-donating groups increase the shielding of the ¹⁵N nucleus, while electron-accepting groups decrease it. scispace.com

Studies on related substituted pyridine N-oxides have shown that the chemical shifts of ring carbons are also significantly affected. For example, in 2,2-dimethylchroman-4-one (B181875) derivatives, a good correlation is observed for carbons para to a substituent group, but not for those in the meta position. mdpi.com This highlights the transmission of substituent effects through the aromatic system.

The presence of methyl groups at the 2 and 6 positions in this compound introduces steric effects that can influence the conformation of the molecule. These steric clashes can affect the planarity of the nitro group with respect to the pyridine ring. sav.sk Theoretical calculations on related molecules, such as 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N, have demonstrated the existence of multiple conformers due to hindered rotation around single bonds. rsc.org Such conformational changes would be expected to average out in solution at room temperature, leading to a single set of NMR signals, but they can influence the observed chemical shifts. rsc.org

The interplay between the electron-withdrawing nitro group and the electron-donating N-oxide group, modulated by the steric and electronic effects of the dimethyl substituents, results in a unique set of NMR chemical shifts that are characteristic of the molecule's structure and conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound and its analogues, this technique provides crucial information about the electronic structure and the influence of substituents and the solvent environment.

Electronic Transition Assignments and Absorption Band Analysis

The UV-Vis spectrum of 4-nitropyridine N-oxide derivatives is characterized by distinct absorption bands corresponding to different electronic transitions. sav.sk Theoretical calculations, such as those using density functional theory (DFT), have been employed to assign these transitions. researchgate.netnih.gov The main absorption bands are typically assigned to π → π* and n → π* transitions. uomustansiriyah.edu.iq The π → π* transitions, which are generally more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. uomustansiriyah.edu.iq The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the oxygen of the N-oxide group or the nitro group) to an antibonding π* orbital. uomustansiriyah.edu.iq

The spectrum of this compound is a result of the conjugated system formed by the pyridine ring, the N-oxide group, and the nitro group. The presence of these groups gives rise to characteristic absorption bands that can be analyzed to understand the electronic structure of the molecule.

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| 4-Nitropyridine N-oxide | Various | 330-355 | π → π | researchgate.net |

| 2,6-Dimethyl-3-halo-4-nitropyridine N-oxides | Heptane | Not specified | π → π | sav.sk |

Solvatochromic Effects and their Correlation with Solvent Hydrogen-Bond Donor Ability

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the solvent. This phenomenon is particularly pronounced in molecules like 4-nitropyridine N-oxide and its derivatives due to changes in the dipole moment upon electronic excitation.

Studies have shown that 4-nitropyridine N-oxide is a solvatochromic indicator, with its long-wavelength absorption band being particularly sensitive to the hydrogen-bond donor (HBD) ability of the solvent. researchgate.net A linear free-energy relationship has been established that is predominantly dependent on the Kamlet-Taft α parameter of the solvent, which is a measure of its HBD acidity. researchgate.net This indicates that hydrogen bonding between the solvent and the oxygen atom of the N-oxide group plays a significant role in stabilizing the ground and excited states of the molecule. In polar solvents, π → π* transitions typically exhibit a red shift (shift to longer wavelengths). uomustansiriyah.edu.iq

While specific data for this compound is not detailed in the provided results, the behavior of the parent compound, 4-nitropyridine N-oxide, suggests that it would also exhibit positive solvatochromism, with the λmax of its π → π* transition shifting to longer wavelengths in more polar, hydrogen-bonding solvents. Theoretical analyses of 4-nitropyridine N-oxide have indicated that the observed spectral shifts arise from a complex interplay of various solvent effects. researchgate.net

Influence of Substituents on Electronic Spectra and Intramolecular Charge Transfer

Substituents on the pyridine N-oxide ring have a profound effect on the electronic spectra. The introduction of methyl groups at the 2 and 6 positions in this compound influences the electronic transitions both electronically and sterically.

Electron-donating groups, such as methyl groups, can cause a bathochromic (red) shift in the absorption bands. chempap.org Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. The combination of the electron-donating methyl groups and the strongly electron-withdrawing nitro group in this compound results in a significant intramolecular charge transfer (ICT) character in its electronic transitions. sav.sk

This ICT occurs from the electron-rich part of the molecule (the N-oxide group and the methylated pyridine ring) to the electron-deficient nitro group upon photoexcitation. nih.govrsc.org This charge transfer is a fundamental process that governs the photophysical properties of such "push-pull" chromophores. nih.gov The extent of this ICT can be modulated by the nature and position of the substituents. For instance, studies on other nitroaromatic compounds have shown that extending the π-conjugation of the system leads to enhanced ICT and a red shift in the fluorescence spectra. rsc.org

In the case of this compound, the methyl groups enhance the electron-donating ability of the ring, thereby promoting the ICT to the nitro group. However, steric hindrance from the methyl groups can also cause the nitro group to twist out of the plane of the pyridine ring, which could potentially reduce the π-conjugation and affect the ICT process. sav.sk The balance of these electronic and steric effects ultimately determines the position and intensity of the absorption bands in the UV-Vis spectrum.

Computational and Theoretical Chemistry Approaches for 2,6 Dimethyl 4 Nitropyridine 1 Oxide

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in characterizing 2,6-dimethyl-4-nitropyridine (B1587124) 1-oxide. A common approach involves using the B3LYP functional with the 6-311G(d,p) basis set, which has been shown to provide results that are in good agreement with experimental data. nih.govresearchgate.net These calculations have been performed to determine the optimized molecular structure, vibrational frequencies, atomic charges, and various electronic properties of the title compound. nih.govresearchgate.netresearchgate.net

Molecular Structure Optimization and Conformational Analysis

Theoretical calculations have been employed to determine the optimized geometric structure of 2,6-dimethyl-4-nitropyridine 1-oxide. researchgate.netresearchgate.net The calculated bond lengths and bond angles show good correlation with experimental data obtained from X-ray structure analysis. researchgate.netresearchgate.net For instance, at the B3LYP/6-311G(d,p) level of theory, the global minimum energy of the molecule was calculated to be approximately -606.75436607 Hartree. researchgate.net

To investigate the molecule's flexibility, a potential energy surface (PES) scan was performed by rotating the C1–C5–N18–O19 dihedral angle. researchgate.net This analysis helps in understanding the different possible conformations of the molecule and their relative energies. researchgate.net

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.395 | C3-N1-C4: 118.6 |

| C2-C3 | 1.378 | N1-C3-C2: 121.8 |

| N1-C3 | 1.373 | C3-C2-C1: 118.8 |

| N1-O1 | 1.267 | C2-C1-C5: 120.1 |

| N2-C1 | 1.460 | C1-N2-O2: 117.8 |

| N2-O2 | 1.227 | |

| Data obtained from theoretical calculations. semanticscholar.org |

Vibrational Frequency Calculations and Infrared Intensities

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.govresearchgate.net Theoretical vibrational spectra for this compound have been calculated and show good agreement with experimental findings. nih.govresearchgate.net Normal coordinate analysis, based on a scaled density functional force field, has been used to assign the observed vibrational bands to specific molecular motions. nih.govresearchgate.net This detailed assignment provides a deeper understanding of the molecule's vibrational modes. nih.govresearchgate.net Both infrared intensities and Raman activities have also been reported from these calculations. nih.gov

Electronic Structure Analysis

The electronic properties of this compound have been extensively studied using DFT. nih.govresearchgate.netresearchgate.net These analyses provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity. researchgate.net For this compound, the HOMO is primarily localized on the molecule itself, with some contribution from the hydrogen atoms. researchgate.net The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability. researchgate.net At the B3LYP/6-311G(d,p) level of theory, the HOMO-LUMO energy gap for this molecule was calculated to be approximately 0.14 atomic units. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more chemically reactive. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Energy Gap

| Parameter | Energy (a.u.) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap | ~0.14 |

| Data from B3LYP/6-311G(d,p) calculations. researchgate.net |

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map of this compound provides a visual representation of the electron density, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This information is crucial for understanding how the molecule will interact with other chemical species. nih.gov

Dipole Moment Calculations and Charge Distribution

The charge distribution within this compound is influenced by the electron-donating N-oxide group and the electron-withdrawing nitro group. This leads to a significant intramolecular charge transfer. researchgate.netsav.sk The presence of the nitro group is essential for the antifungal activity observed in many 4-nitropyridine (B72724) N-oxide derivatives. sav.sk Analysis of atomic charges provides information about the dipole moment and helps in understanding intermolecular interactions. researchgate.net

Table 1: Calculated Dipole Moments for Pyridine (B92270) N-Oxide and Related Compounds

| Compound | Calculated Dipole Moment (D) | Method |

| Pyridine N-oxide | 4.24 | Experimental |

| Pyridine N-oxide | 4.13 | Microwave Spectroscopy |

| Trimethylamine oxide | 5.02 | Experimental |

This table presents reported dipole moment values for pyridine N-oxide and a related compound for comparison.

Global Reactivity Descriptors (e.g., Electrophilicity Index)

Global reactivity descriptors are essential quantum chemical parameters that provide insights into the reactivity and stability of a molecule. researchgate.netdergipark.org.tr These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr Key descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), absolute softness (S), and the electrophilicity index (ω). researchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

| Ionization Potential (I) | I = -EHOMO |

| Electron Affinity (A) | A = -ELUMO |

| Chemical Potential (μ) | μ = -(I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Absolute Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ2 / (2η) |

This table outlines the common global reactivity descriptors and the equations used for their calculation based on HOMO and LUMO energies.

Semi-Empirical Methods and Quantum Chemical Computations (e.g., INDO, AM1)

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods for studying large molecules. uomustansiriyah.edu.iq Methods such as Intermediate Neglect of Differential Overlap (INDO) and Austin Model 1 (AM1) have been applied to study pyridine N-oxide derivatives. sav.skuni-muenchen.de

A modified INDO method (GRINDOL) has been used to calculate the charge distribution, dipole moments, and electronic spectra of 2,6-dimethyl-3-halo-4-nitropyridine N-oxides. sav.sk The ground state geometry of these species was optimized using the semi-empirical AM1 method, which provided geometries in good agreement with experimental X-ray crystal structures. sav.sk AM1 is an improvement over the Modified Neglect of Diatomic Overlap (MNDO) method and provides more accurate treatment of certain molecular features, including nitro compounds. uomustansiriyah.edu.iqdocumentsdelivered.com These methods primarily consider only valence electrons to reduce computational time. uni-muenchen.de

Ab Initio Calculations for Advanced Electronic Properties

Ab initio calculations, which are based on first principles without empirical parameters, are used to obtain highly accurate information about the electronic properties of molecules. For this compound, DFT with the B3LYP functional and a 6-311G(d,p) basis set has been used to evaluate optimized molecular structures, vibrational frequencies, and atomic charges in the ground state. nih.govresearchgate.net

These calculations are powerful for understanding the molecular structure and vibrational spectra. nih.govresearchgate.net They also allow for the simulation of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), which are crucial for understanding the molecule's reactivity and potential for intermolecular interactions. nih.govresearchgate.net

Analysis of Intramolecular Interactions using AIM (Atoms in Molecule) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a powerful tool for analyzing the nature of chemical bonds and intramolecular interactions. nih.gov In the context of nitropyridine-1-oxides, QTAIM has been used to study the synergistic effects between π-hole and σ-hole interactions. nih.gov

Theoretical Insights into Intramolecular Charge Transfer (ICT) Phenomena

The presence of both an electron-donating group (N-oxide) and an electron-withdrawing group (nitro) in this compound leads to significant intramolecular charge transfer (ICT). researchgate.netsav.sk This phenomenon is a key aspect of its electronic structure and has been investigated using theoretical methods. researchgate.netsav.sk

Quantum chemical computations, such as those using DFT, show a strong ICT from the donor to the acceptor part of the molecule. researchgate.net The degree of ICT in the ground state is found to be higher in 4-nitro derivatives of 2,6-dimethyl-3-halopyridine N-oxides compared to their non-nitrated counterparts. sav.sk Understanding ICT is crucial as it influences the molecule's spectroscopic properties, dipole moment, and reactivity. researchgate.netsav.sk

Potential Energy Surface (PES) Scan for Conformational Investigations

While specific studies on the Potential Energy Surface (PES) scan for conformational investigations of this compound are not detailed in the provided context, this computational technique is a standard approach to explore the different possible spatial arrangements (conformations) of a molecule and their relative energies. By systematically changing specific dihedral angles, a PES scan can identify the most stable conformers and the energy barriers between them. For a molecule like this compound, a PES scan could be employed to investigate the rotation of the methyl and nitro groups relative to the pyridine ring, providing insights into its structural flexibility and the energetic landscape of its conformational space.

Crystallographic Investigations and Solid State Architecture of 2,6 Dimethyl 4 Nitropyridine 1 Oxide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of 2,6-dimethyl-4-nitropyridine (B1587124) 1-oxide has been determined and referenced in subsequent spectroscopic and theoretical studies, the specific primary crystallographic data, such as unit cell parameters, were not detailed in the available literature. However, analyses comparing theoretical calculations with these experimental results provide valuable information about the molecule's geometry.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structures of closely related halogenated derivatives, such as 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine (B15231408) N-oxides, have been resolved. These compounds are reported to be isomorphic, crystallizing in a monoclinic system with the space group P21/c, and containing four molecules per unit cell. sav.sk For 2,6-dimethyl-4-nitropyridine 1-oxide itself, while the specific crystal system and space group are not specified in the reviewed sources, its structure serves as a crucial reference for computational studies.

Precise Determination of Bond Lengths and Bond Angles

Theoretical calculations of the molecular geometry of this compound have been performed and show a strong correlation with experimental data obtained from X-ray diffraction analysis. researchgate.net Studies using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level found that the calculated bond lengths and angles are in excellent agreement with the experimental parameters. researchgate.net The largest observed deviations were minimal, at approximately 0.03 Å for the C3–C4 bond length and 1.9° for the O19–C18–O20 bond angle within the nitro group. researchgate.net This indicates that computational methods can accurately model the geometry of this molecule.

A data table comparing selected theoretical and experimental geometric parameters is presented below, illustrating the high degree of accuracy of the theoretical model.

| Parameter | Theoretical Value | Experimental Reference Deviation |

|---|---|---|

| Bond Length (C3-C4) | Calculated Value | ~0.03 Å deviation from experiment researchgate.net |

| Bond Angle (O-N-O of nitro group) | Calculated Value | ~1.9° deviation from experiment researchgate.net |

Analysis of Intermolecular Interactions in Crystalline States

Hydrogen Bonding Interactions (e.g., C-H···O)

In the crystal structure of this compound and its halogenated derivatives, intermolecular C-H···O hydrogen bonds are significant contributors to the solid-state architecture. sav.skscilit.com The oxygen atoms of both the N-oxide and the nitro group act as hydrogen bond acceptors, while the hydrogen atoms of the methyl groups and the pyridine (B92270) ring serve as donors. sav.sk Studies on 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxides reveal that the shortest intermolecular contacts correspond to moderately strong C—H···O hydrogen bonds. sav.sk The N-oxide group is a particularly effective hydrogen bond acceptor, a property that influences the lipophilicity and intermolecular associations of this class of compounds. acs.orgrsc.org

π-Hole Interactions Involving Nitro and N-Oxide Groups

Pyridine-1-oxides substituted with a nitro group at the para-position are recognized as excellent π-hole donors. nih.govnih.gov The nitrogen atom of the nitro group possesses an electron-deficient region, known as a π-hole, located perpendicular to the molecular plane. This electrophilic region can engage in attractive non-covalent interactions with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the N-oxide or nitro groups. nih.govnih.gov This interaction is highly directional and plays a key role in the self-assembly of these molecules in the crystalline state. nih.govresearchgate.net The strength of this π-hole is further enhanced when the N-oxide group participates in other interactions, such as hydrogen or halogen bonding, which withdraws electron density and increases the π-acidity of the nitro group. nih.gov

Cooperativity Effects Between Noncovalent Interactions

The various noncovalent interactions within the crystal lattice of this compound and its derivatives exhibit significant cooperativity. This means the formation of one type of interaction can electronically influence and enhance the strength of another.

A prominent example of this effect is the interplay between interactions at the N-oxide group and the nitro group. When the N-oxide oxygen acts as a Lewis base—by forming a hydrogen bond, a coordination bond to a metal, or a triel bond—it withdraws electron density from the pyridine ring. nih.gov This withdrawal enhances the electron-deficient character of the aromatic system and, crucially, increases the π-acidity of the nitro group at the para position.

This enhanced π-acidity makes the nitro group a more effective π-hole donor. The π-hole is a region of positive electrostatic potential located on the nitrogen and carbon atoms of the nitro group. A stronger π-hole leads to more favorable interactions with electron-rich species (Lewis bases), such as the oxygen atom of a nitro or N-oxide group on an adjacent molecule. nih.gov Therefore, the formation of a hydrogen or coordination bond at the N-oxide site cooperatively strengthens the π-hole interactions established by the nitro group, leading to a more stable and organized supramolecular architecture. This synergistic effect is a key principle in understanding the stability of the crystal packing.

Principles of Crystal Engineering Applied to Pyridine N-Oxides

Crystal engineering focuses on designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. Pyridine N-oxides are highly valuable building blocks in this field due to their distinct functional groups that can act as reliable supramolecular synthons—structural units formed by specific and directional intermolecular interactions.

The primary synthons available in 4-nitro substituted pyridine N-oxides like the title compound include:

The N-oxide group: As a strong hydrogen bond acceptor, it readily forms robust O-H···O⁻ and N-H···O⁻ hydrogen bonds.

Weak C-H···O Hydrogen Bonds: A defining feature in the crystal structure of this compound is the presence of intermolecular C–H···O interactions. These bonds form between the aromatic C-H donors of the pyridine ring and the oxygen acceptors of both the N-oxide and nitro groups on neighboring molecules.

The Nitro Group: This group is a versatile participant in noncovalent bonding. Its oxygen atoms are effective hydrogen bond acceptors. Furthermore, the electron-withdrawing nature of the group creates a π-deficient aromatic ring and a localized π-hole on the nitro group itself, enabling it to engage in π-π stacking and π-hole interactions.

By strategically combining these synthons, it is possible to engineer a wide array of supramolecular architectures with specific topologies and physical properties. The interplay and competition between these different interactions dictate the final crystal packing arrangement.

Elucidation of Molecular Packing and Supramolecular Assemblies

The solid-state structure of this compound is a direct consequence of the interplay between the noncovalent interactions discussed previously. While detailed crystallographic data for the title compound is found in specialized literature, the packing motifs can be understood from the analysis of its isomorphous (structurally similar) halogenated derivatives.

The dominant interactions governing the molecular packing are the weak C–H···O hydrogen bonds. These interactions link adjacent molecules into extended networks. Specifically, the C-H groups on the pyridine ring form contacts with the oxygen atoms of both the N-oxide and the nitro groups of neighboring molecules.

In related structures, such as 3-iodo-2,6-dimethyl-4-nitropyridine-1-oxide, these interactions lead to the formation of distinct supramolecular assemblies. For instance, a self-assembled tetramer can be formed where a double π-hole interaction occurs between the nitro group of one molecule and the ring of another, while the N-oxide group simultaneously engages in other interactions like halogen bonding. nih.gov

Reactivity and Reaction Mechanisms of 2,6 Dimethyl 4 Nitropyridine 1 Oxide

General Reactivity Patterns of Pyridine (B92270) N-Oxides

Pyridine N-oxides exhibit a distinct reactivity profile compared to their parent pyridines. The N-oxide group, a stable dipolar species, significantly influences the electron distribution within the aromatic ring. chemtube3d.comalmerja.com This is due to the delocalization of electrons from the oxygen atom into the pyridine ring, which increases the electron density at the 2-, 4-, and 6-positions. chemtube3d.combhu.ac.in Consequently, pyridine N-oxides are more susceptible to both electrophilic and nucleophilic substitution reactions at these positions. chemtube3d.combhu.ac.in

The N-oxide functional group acts as a potent activating group, enhancing the reactivity of the pyridine ring towards electrophiles. almerja.combhu.ac.in At the same time, the positively charged nitrogen atom facilitates nucleophilic attack. almerja.com This dual reactivity makes pyridine N-oxides versatile synthons in organic chemistry. bhu.ac.in Furthermore, the N-oxide group is a weaker base compared to the nitrogen in pyridine. scripps.edu

Nucleophilic Reactivity at the Pyridine Ring

The presence of the N-oxide and nitro groups renders the pyridine ring in 2,6-dimethyl-4-nitropyridine (B1587124) 1-oxide highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the N-oxide group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) reactions are a hallmark of pyridine N-oxide chemistry. scripps.edu In these reactions, a nucleophile displaces a leaving group on the pyridine ring. For pyridine N-oxides, these substitutions preferentially occur at the 2- and 4-positions. chemtube3d.comquimicaorganica.org The reaction typically proceeds through an addition-elimination mechanism. quimicaorganica.org

In the context of 2,6-dimethyl-4-nitropyridine 1-oxide, the nitro group at the 4-position is an excellent leaving group, making this position highly activated for nucleophilic substitution. researchgate.net For instance, it can undergo substitution reactions where the nitro group is replaced by other functional groups. The reaction of 4-nitropyridine (B72724) 1-oxide with piperidine (B6355638) in ethanol, which follows second-order kinetics, is a well-studied example of such a nucleophilic displacement. rsc.org

Influence of the N-Oxide Group on Nucleophilic Attack

The N-oxide group plays a crucial role in promoting nucleophilic attack on the pyridine ring. The positively charged nitrogen atom withdraws electron density from the ring, making the carbon atoms, especially at the 2- and 4-positions, more electrophilic and thus more prone to attack by nucleophiles. almerja.comyoutube.com This effect is further amplified by the electron-withdrawing nature of the nitro group at the 4-position in this compound.

Theoretical studies have shown that the oxygen atom of the N-oxide group in 4-substituted pyridine-N-oxides carries a more negative natural atomic charge compared to the nitrogen atom in corresponding 4-substituted pyridines, rendering the N-oxides more nucleophilic. acs.org This enhanced nucleophilicity, coupled with the electronic activation of the ring, makes pyridine N-oxides significantly more reactive towards nucleophiles than their parent pyridines. researchgate.net

Electrophilic Reactivity of the Pyyridine N-Oxide Moiety

While the pyridine ring in this compound is generally electron-deficient, the N-oxide group itself can exhibit electrophilic reactivity. The oxygen atom of the N-oxide can be attacked by electrophiles. scripps.edu This initial attack is often followed by a subsequent reaction, such as a nucleophilic addition to the pyridine ring.

For example, the reaction of pyridine N-oxides with acid anhydrides or phosphorus oxychloride involves the initial acylation or phosphorylation of the N-oxide oxygen. wikipedia.orgchemtube3d.comacs.org This activation of the oxygen atom transforms it into a good leaving group, facilitating subsequent nucleophilic attack on the pyridine ring. almerja.com In the specific case of this compound, the presence of the strongly deactivating nitro group would likely direct electrophilic attack towards the N-oxide oxygen rather than the aromatic ring itself.

Computational studies have investigated the electrophilic aromatic substitution (EAS) nitration of pyridine-N-oxide, indicating that these reactions proceed through a stepwise polar mechanism. rsc.org While pyridine itself is deactivated towards EAS in acidic media, pyridine-N-oxide can undergo nitration. rsc.org The presence of the methyl groups at the 2- and 6-positions in this compound would further influence the regioselectivity of any potential electrophilic attack.

Rearrangement Reactions Involving the N-Oxide Group

Pyridine N-oxides can undergo a variety of rearrangement reactions, often initiated by the reaction of the N-oxide oxygen with an electrophile. acs.org A well-known example is the reaction of pyridine N-oxides with acetic anhydride, which can lead to the formation of pyridone derivatives. acs.orgacs.org

Another significant rearrangement is the rsc.orgrsc.org-sigmatropic rearrangement of 2-allyloxypyridine (B1265830) N-oxides, which yields N-allyloxy-2-pyridones. arkat-usa.org If an alkyl group is present at the 2-position, as in this compound, nucleophilic addition at distant sites can occur upon reaction with acid anhydrides. chemtube3d.com This involves acylation of the oxygen, followed by proton removal from the side chain and subsequent nucleophilic attack or sigmatropic rearrangement. chemtube3d.com

Electrochemical Behavior and Reduction Potential Analysis

The electrochemical properties of this compound are of interest for understanding its redox behavior. The reduction potential of pyridine N-oxides is a key parameter in their deoxygenation reactions. For instance, the reduction potential of pyridine N-oxide to pyridine is approximately -1.04 V vs. SHE. nih.gov

The nitro group in this compound is susceptible to reduction, typically to an amino group, using various reducing agents. The electrochemical reduction of related 2,6-dimethyl-1,4-dihydropyridine derivatives has been studied to determine their oxidation peak potentials and the number of electrons involved in the redox process. mdpi.com

Photocatalytic methods have been developed for the deoxygenation of N-O bonds, including those in pyridine N-oxides. nih.gov Rhenium complexes have proven effective in catalyzing the deoxygenation of various pyridine N-oxides under mild conditions. nih.gov Theoretical studies using density functional theory (DFT) have been employed to analyze the molecular structure, vibrational frequencies, and electronic properties of this compound, providing insights into its frontier molecular orbitals and energy band gap, which are relevant to its electrochemical behavior. nih.gov

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

2,6-Dimethyl-4-nitropyridine (B1587124) 1-oxide is a valuable synthetic intermediate primarily due to the reactivity of its functional groups. The compound can undergo several types of chemical transformations, making it a versatile precursor for more complex molecules, particularly bioactive heterocyclic systems. nih.gov

The primary reactions involving this compound are:

Reduction: The nitro group at the 4-position is susceptible to reduction, typically using agents like hydrogen gas with a metal catalyst, to form 4-amino-2,6-dimethylpyridine 1-oxide. This amino derivative serves as a key building block for introducing the substituted pyridine (B92270) N-oxide core into larger, more complex structures.

Nucleophilic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of other functional groups at the 4-position.

Nitropyridines, in general, are recognized as convenient and readily available precursors for a wide array of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor and antiviral properties. nih.govresearchgate.net The study of nitropyridine derivatives is an active area of research for the development of new therapeutic agents. nih.govconsensus.app For instance, various nitropyridine derivatives have been utilized in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.govresearchgate.net Although specific examples starting directly from 2,6-dimethyl-4-nitropyridine 1-oxide are not extensively documented in readily available literature, its structural similarity to other reactive nitropyridines underscores its potential as a building block for novel bioactive molecules.

Ligand Chemistry and Coordination Compound Formation

The N-oxide group of this compound is a key feature in its application in coordination chemistry. The oxygen atom of the N-oxide can act as a Lewis base, donating electron density to metal centers to form coordination complexes.

This compound and its analogs readily form complexes with various transition metals. While direct studies on the coordination of the N-oxide itself are specific, extensive research has been conducted on its deoxygenated analog, 2,6-dimethyl-4-nitropyridine (dmnp), which provides significant insight into the coordinating behavior of this ligand system.

A notable example involves the synthesis and characterization of palladium(II) complexes with dmnp. nih.gov Two distinct complexes have been isolated and structurally characterized: a mononuclear complex, [Pd(dmnp)2Cl2], and a dinuclear complex, [Pd2(dmnp)2Cl4]. nih.gov

In the mononuclear complex, trans-dichlorobis(2,6-dimethyl-4-nitropyridine)palladium(II), the palladium atom is four-coordinated by two pyridine nitrogen atoms from the dmnp ligands and two chloride atoms in a square-planar geometry. nih.gov The two pyridine rings are oriented parallel to each other. nih.gov The formation of these complexes demonstrates the capability of the 2,6-dimethyl-4-nitropyridine framework to act as a robust ligand for transition metals.

Table 1: Selected Bond Distances and Angles for [Pd(dmnp)2Cl2]

| Parameter | Value |

| Pd-N distance | 2.033(2) Å |

| Pd-Cl distance | 2.311(1) Å |

| N-Pd-Cl angle | 90° (idealized) |

| Data sourced from a study on palladium(II) complexes with 2,6-dimethyl-4-nitropyridine. nih.gov |

Metal complexes incorporating pyridine N-oxide ligands are of significant interest for their catalytic activities. The electronic properties of the pyridine N-oxide ligand, which can be tuned by substituents on the pyridine ring, influence the catalytic behavior of the metal center. oldcitypublishing.com

Complexes of pyridine N-oxides have been explored as catalysts in a range of organic transformations. For instance, ruthenium-catalyzed epoxidation of olefins can proceed via an N-oxide coordinated Ru(IV)=O intermediate. nih.gov While specific catalytic applications of metal complexes derived from this compound are not widely reported, the general catalytic potential of this class of compounds is well-established. The presence of both electron-donating methyl groups and the electron-withdrawing nitro group in this compound suggests that its metal complexes could exhibit unique catalytic properties worthy of further investigation.

Development of Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications like frequency conversion and optical switching. oldcitypublishing.com Organic molecules with push-pull electronic systems, where an electron-donating group is conjugated with an electron-accepting group, often exhibit significant NLO properties.

4-Nitropyridine (B72724) N-oxide and its derivatives are considered promising candidates for NLO materials. researchgate.net In this molecular framework, the N-oxide group can act as an electron-donating group, while the nitro group serves as a strong electron-accepting group, creating the necessary push-pull system.

Theoretical studies using Density Functional Theory (DFT) on this compound have indicated its potential as a crystal for second-harmonic generation, a key NLO phenomenon. researchgate.netresearchgate.net The introduction of methyl groups at the 2 and 6 positions can influence the molecular packing in the solid state, which is a critical factor for achieving a macroscopic NLO effect. For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group.

Table 2: Calculated Molecular Properties of this compound

| Property | Calculated Value |

| Global Minimum Energy | -606.75436607 a.u. (at B3LYP/6-311G(d,p)) |

| Dipole Moment | (Not specified in search results) |

| HOMO-LUMO Energy Gap | (Not specified in search results) |

| Theoretical data from DFT calculations. researchgate.netresearchgate.net |

Crystal Engineering for the Design of Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions that govern the assembly of molecules in the crystal lattice. For NLO materials, a key goal of crystal engineering is to induce non-centrosymmetric packing.

The molecular structure of this compound has been investigated through theoretical calculations, and these have been compared with experimental X-ray diffraction data, showing good agreement. researchgate.net The planarity of the pyridine ring and the nitro group is an important structural feature.

Studies on analogs like 2,6-dichloro-4-nitropyridine (B133513) N-oxide provide insights into the packing motifs that can be expected. nih.gov In the crystal structure of the dichloro-analog, molecules arrange in a herringbone pattern, with the nitro group of one molecule interacting with the N-oxide group of a neighboring molecule. nih.gov This type of directional intermolecular interaction is crucial in crystal engineering. The methyl groups in this compound play a significant steric role, influencing the relative orientation of molecules in the crystal and potentially preventing the formation of a centrosymmetric structure, which would be beneficial for NLO applications.

Table 3: Crystallographic Data for the Analog 2,6-dichloro-4-nitropyridine N-oxide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 5.964 (4) Å |

| b | 9.510 (6) Å |

| c | 26.192 (16) Å |

| V | 1485.5 (16) ų |

| Data from a single-crystal X-ray diffraction study. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-Dimethyl-4-nitropyridine 1-oxide, and what critical parameters influence yield?

- Methodological Answer : A common approach involves alkylation and cyanation of pyridine N-oxides. For example, methyl fluorosulfonate can alkylate pyridine 1-oxides to generate reactive intermediates, which react with potassium cyanide to introduce nitrile groups. Key parameters include reaction temperature (optimized between 0–25°C), stoichiometry of the alkylating agent, and inert atmosphere to prevent side reactions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents is effective. Purity can be monitored via thin-layer chromatography (TLC) with UV visualization .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and N-oxide formation (e.g., downfield shifts for nitro and methyl groups).

- IR : Stretching vibrations for nitro (1520–1350 cm) and N-O (1250–1150 cm) groups.

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How does the N-oxide group influence the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : The N-oxide group activates the pyridine ring toward electrophilic substitution at specific positions. For instance, alkylation reactions preferentially occur at the 3-position due to electron-donating effects of the N-oxide, while nitro groups direct electrophiles to meta positions. Mechanistic studies using deuterated analogs or computational models (e.g., DFT) can further elucidate regioselectivity .

Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., 185°C for related N-oxides). Stability decreases in acidic conditions due to protonation of the N-oxide group .

- Hydrolytic Stability : Accelerated aging studies (e.g., 70°C/75% RH) with HPLC monitoring quantify degradation products like nitropyridine derivatives .

Q. How can computational modeling (e.g., DFT) predict reaction pathways or electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model charge distribution, frontier molecular orbitals, and transition states. For example, electron-withdrawing nitro groups reduce HOMO-LUMO gaps, enhancing reactivity in nucleophilic substitutions .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Methodological Answer : Cross-validation via:

- Replication : Reproducing reactions under identical conditions (solvent, catalyst, temperature).

- Advanced Characterization : High-resolution MS or 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments.

- Meta-Analysis : Comparing data from peer-reviewed studies (e.g., J. Org. Chem. vs. heterocyclic chemistry journals) to identify methodological outliers .

Q. What catalytic applications exist for metal complexes derived from this compound?

- Methodological Answer : The nitro and N-oxide groups can coordinate transition metals (e.g., Cu, Fe) to form complexes for redox catalysis. For example, such complexes may act as electron-transfer mediators in oxidative coupling reactions. Cyclic voltammetry (CV) and X-ray crystallography characterize redox potentials and coordination geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.